Des-methylformate Eplerenone
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Overview
Description
Des-methylformate Eplerenone is an impurity of Eplerenone, a selective aldosterone receptor antagonist (SARA) used primarily in the treatment of high blood pressure and heart failure . Eplerenone is known for its ability to block the binding of aldosterone, a hormone that regulates blood pressure and fluid balance .
Preparation Methods
The preparation of Des-methylformate Eplerenone involves several synthetic routes and reaction conditions. One common method includes the selective epoxidation of 17α-hydroxyl-3-oxo-γ-lactone-pregn-4,9(11)-diene-7α,21-dicarboxylic acid methyl ester in the presence of trichloroacetonitrile, an oxidant, and a phosphate buffer system . The crude product is then recrystallized to yield pure this compound with a purity of 99.5% and a yield of 87% . This method is suitable for industrial-scale production.
Chemical Reactions Analysis
Des-methylformate Eplerenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxyl derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Des-methylformate Eplerenone has several scientific research applications, including:
Mechanism of Action
Des-methylformate Eplerenone exerts its effects by binding to the mineralocorticoid receptor and blocking the binding of aldosterone . This inhibition prevents aldosterone from exerting its effects on sodium and water retention, thereby reducing blood pressure and fluid overload. The molecular targets involved include the mineralocorticoid receptor and components of the renin-angiotensin-aldosterone system (RAAS) .
Comparison with Similar Compounds
Des-methylformate Eplerenone is structurally similar to other aldosterone receptor antagonists such as Spironolactone and Canrenone . it is unique in its selective binding to the mineralocorticoid receptor with minimal affinity for progesterone and androgen receptors . This selectivity reduces the risk of side effects like gynecomastia and sexual dysfunction, which are more common with Spironolactone .
Similar Compounds
Spironolactone: Another aldosterone receptor antagonist with broader receptor binding affinity.
Canrenone: A metabolite of Spironolactone with similar pharmacological effects.
Eplerenone: The parent compound of this compound, used in the treatment of hypertension and heart failure.
This compound’s unique properties and selective receptor binding make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1R,2S,10S,11S,14R,15S,17R)-2,15-dimethylspiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,5'-oxolane]-2',5-dione |
InChI |
InChI=1S/C22H28O4/c1-19-8-5-14(23)11-13(19)3-4-16-15-6-9-21(10-7-18(24)26-21)20(15,2)12-17-22(16,19)25-17/h11,15-17H,3-10,12H2,1-2H3/t15-,16-,17+,19-,20-,21+,22-/m0/s1 |
InChI Key |
PKEDSINSHNDWPK-GBVSWGERSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC56CCC(=O)O6)C |
Origin of Product |
United States |
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